
5-Aminolevulinic acid
Overview
Description
5-Aminolevulinic acid (5-ALA) is a naturally occurring δ-aminoketonic acid and a key precursor in the heme biosynthesis pathway. It is synthesized enzymatically by this compound synthase (ALAS) via the condensation of glycine and succinyl-CoA in mitochondria . Subsequent enzymatic reactions catalyzed by 5-ALA dehydratase convert two 5-ALA molecules into porphobilinogen (PBG), the first committed step in tetrapyrrole biosynthesis (e.g., heme, chlorophyll) .
5-ALA has gained significant attention in biomedical applications, particularly in photodynamic therapy (PDT) and photodiagnosis. When administered exogenously, 5-ALA is metabolized into protoporphyrin IX (PpIX), a photosensitizer that accumulates preferentially in rapidly proliferating cells. Upon light activation, PpIX generates reactive oxygen species (ROS), enabling selective destruction of malignant or hyperplastic tissues . Clinical studies demonstrate its efficacy in treating nonmelanoma skin cancers, with complete response rates of 72% in basal cell carcinoma and excellent cosmetic outcomes .
Preparation Methods
Chemical Synthesis Routes
Gabriel Reaction-Based Synthesis Using 1,3-Dichloroacetone
The Gabriel synthesis, leveraging 1,3-dichloroacetone as a starting material, represents a high-yield route to 5-ALA hydrochloride. In this method, 1,3-dichloroacetone undergoes sequential nucleophilic substitutions with potassium phthalimide and diethyl malonate or isopropylidene malonate under alkaline conditions. The intermediate 2-(3-chloro-2-oxopropyl)isoindoline-1,3-diketone is hydrolyzed and decarboxylated using hydrochloric acid to yield 5-ALA hydrochloride.
Key Steps and Conditions :
- Gabriel Reaction : Conducted in aqueous or organic phases at 60–80°C for 6–8 hours, achieving >90% substitution efficiency.
- Hydrolysis/Decarboxylation : Refluxing with 6N HCl for 10 hours, followed by recrystallization in ethanol, yields 96.6% pure product.
Advantages :
- High selectivity with minimal side reactions.
- Scalable due to mild reaction conditions and commercially available precursors.
Furfurylamine-Derived Synthesis via Photochemical Oxidation
The US5380935A patent outlines a three-step process starting with N-protected furfurylamine. Photochemical oxidation using oxygen and a sensitizer (e.g., Rose Bengal) generates an intermediate, which is hydrogenated over a palladium catalyst and hydrolyzed to 5-ALA.
Critical Parameters :
- Oxidation : Conducted under tungsten-halogen lamp irradiation (100 W) at 10–15°C, requiring precise oxygen flow rates (20 mL/min).
- Hydrogenation : 5% Pd/C catalyst in methanol at 25°C and 1 atm H₂.
- Hydrolysis : Acidic hydrolysis (HCl or H₂SO₄) at reflux for 4–6 hours.
Yield and Purity :
Limitations :
- Photochemical steps demand specialized equipment.
- Sensitizer removal adds downstream complexity.
Glycine-Phthalimide Condensation Route
A classical approach involves glycine as the precursor, which is phthalimide-protected, acylated, and condensed with malonic acid derivatives. Subsequent decarboxylation and hydrolysis yield 5-ALA.
Reaction Sequence :
- Phthalimidization of glycine in acetic anhydride.
- Acylation with chloroacetyl chloride.
- Condensation with diethyl malonate under basic conditions.
- Hydrolysis with 6N HCl and recrystallization.
Challenges :
- Multi-step synthesis reduces overall yield (∼50%).
- Byproduct formation during acylation necessitates rigorous purification.
Biosynthetic Pathways
C4 Pathway in Plants and Animals
In eukaryotes, 5-ALA is synthesized via the C4 pathway, where succinyl-CoA and glycine are condensed by 5-aminolevulinate synthase (ALAS). This mitochondrial enzyme is feedback-inhibited by heme, regulating cellular tetrapyrrole levels.
Regulatory Mechanisms :
- Heme-mediated inhibition of ALAS ensures homeostasis.
- Iron availability modulates 5-ALA production in erythroid cells.
C5 Pathway in Microbes
Bacteria and archaea utilize the C5 pathway, converting glutamate to 5-ALA via glutamyl-tRNA synthetase and glutamate-1-semialdehyde aminotransferase. This route is ATP-dependent but avoids heme feedback inhibition, enabling higher yields in microbial fermentation.
Biotechnological Optimization :
- Escherichia coli : Overexpression of hemA (encoding glutamyl-tRNA reductase) and knockout of heme-responsive regulators increased titers to 12.8 g/L.
- Corynebacterium glutamicum : Engineered strains achieved 18.5 g/L 5-ALA by enhancing precursor supply (succinyl-CoA) and reducing byproduct formation.
Comparative Analysis of Synthesis Methods
Key Insights :
- Chemical methods offer rapid production but generate hazardous waste.
- Microbial biosynthesis, while slower, aligns with sustainable manufacturing trends.
Purification and Characterization
Recrystallization Techniques
Post-synthesis purification typically involves ethanol or acetone recrystallization. For example, dissolving crude 5-ALA hydrochloride in hot ethanol (70°C) and cooling to 4°C yields needle-like crystals with 99.9% purity.
Analytical Validation
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm confirm purity.
- NMR : Characteristic peaks at δ 1.8–2.1 ppm (CH₂), 3.3 ppm (NH₂), and 10.2 ppm (COOH) validate structure.
Industrial and Biomedical Applications
Photodynamic Therapy (PDT)
5-ALA is metabolized to protoporphyrin IX (PpIX) in tumor cells, enabling selective photosensitization. Clinical formulations (e.g., Gliolan®) use 5-ALA hydrochloride for glioma resection.
Agricultural Enhancements
As a plant growth stimulant, 5-ALA improves stress tolerance and chlorophyll synthesis. Foliar application at 50–100 ppm increases crop yields by 15–30%.
Chemical Reactions Analysis
Types of Reactions: Aminolevulinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Aminolevulinic acid can be oxidized to form porphobilinogen, a precursor in the heme biosynthesis pathway.
Reduction: It can be reduced to form different derivatives used in photodynamic therapy.
Substitution: Aminolevulinic acid can undergo substitution reactions to form various esters and amides.
Major Products: The major products formed from these reactions include porphobilinogen, protoporphyrin IX, and various esters used in medical applications .
Scientific Research Applications
Medical Applications
1. Photodynamic Therapy (PDT)
5-ALA is widely recognized for its application in photodynamic therapy, particularly in treating various cancers. Upon administration, 5-ALA is converted into protoporphyrin IX (PPIX), which accumulates in cancer cells. When exposed to specific wavelengths of light, PPIX generates reactive oxygen species that selectively destroy tumor cells.
- Clinical Studies :
- Basal Cell Carcinoma : A study demonstrated that 5-ALA-mediated PDT effectively treated superficial basal cell carcinoma, showing promising results in terms of tumor reduction and patient safety .
- Bladder Cancer : The derivative methylaminolevulinate (MAL), derived from 5-ALA, has been approved for improving the detection of superficial bladder cancer .
2. Diagnostic Applications
5-ALA is utilized as a fluorescence agent to enhance the visualization of tumors during surgical procedures. Its ability to selectively accumulate in neoplastic tissues allows for better delineation between healthy and diseased tissues.
- Case Study : Research indicates that fluorescence-guided surgery using 5-ALA significantly improves the resection rates of malignant gliomas compared to conventional methods .
3. Dermatology
In dermatology, 5-ALA is employed for treating actinic keratosis and acne vulgaris. Its topical application leads to selective destruction of abnormal skin cells through photodynamic mechanisms.
Agricultural Applications
1. Plant Growth Promotion
5-ALA has been shown to enhance plant growth by regulating physiological processes such as seed germination and fruit development. It acts as a signaling molecule that stimulates chlorophyll synthesis and improves photosynthetic efficiency.
- Research Findings : Studies have reported that foliar application of 5-ALA increases crop yield and quality by enhancing nutrient uptake and stress tolerance .
2. Animal Feed Additive
In livestock, 5-ALA is used as a feed additive to improve iron status and enhance immune responses. This application is particularly beneficial in preventing anemia in animals.
Comparative Effectiveness Table
Application Area | Specific Use | Outcomes/Benefits |
---|---|---|
Medical | Photodynamic Therapy | Effective tumor reduction; minimal side effects |
Diagnostic Imaging | Improved tumor visualization during surgery | |
Dermatology | Treatment of actinic keratosis and acne | |
Agricultural | Plant Growth Promotion | Increased yield; enhanced stress tolerance |
Animal Feed Additive | Improved iron status; enhanced immunity |
Mechanism of Action
Aminolevulinic acid exerts its effects by being metabolized to protoporphyrin IX, a photosensitizer that accumulates in cancer cells . Upon exposure to specific wavelengths of light, protoporphyrin IX generates reactive oxygen species that induce cell death . This mechanism is utilized in photodynamic therapy for cancer treatment .
Comparison with Similar Compounds
Structural and Functional Analogs
4-Amino-5-Hexynoic Acid
- Role : A competitive inhibitor of 5-ALA synthesis in plants. It blocks the conversion of glutamyl-tRNA to 5-ALA, thereby suppressing chlorophyll and phytochrome production.
- Comparison: Unlike 5-ALA, which promotes tetrapyrrole synthesis, 4-amino-5-hexynoic acid inhibits this pathway. However, its effects are reversible with exogenous 5-ALA supplementation .
Gabaculine
- Role : Inhibits 5-ALA synthesis by targeting glutamyl-tRNA reductase.
Methyl Aminolevulinate (MAL)
- Structure: Esterified form of 5-ALA (C₆H₁₃NO₃).
- Efficacy : MAL exhibits superior lipid solubility, enhancing skin penetration and PpIX production. In clinical trials, MAL-PDT achieved 85–90% clearance rates for actinic keratosis, comparable to 5-ALA but with reduced incubation times .
5-Aminolevulinic Acid Phosphate (ALA-P)
- Structure: Phosphate salt of 5-ALA (C₅H₁₂NO₇P; MW: 229.13 g/mol).
- Efficacy : ALA-P shows comparable PpIX accumulation to 5-ALA but with improved stability in aqueous formulations. It is approved as a nutritional supplement in Asia .
Long-Chain ALA Esters (C6–C8)
- Structure : Esterified with aliphatic alcohols (e.g., hexyl-ALA).
- Efficacy: These derivatives require 30–150-fold lower concentrations than 5-ALA to achieve equivalent PpIX levels in human cancer cells (e.g., WiDr colon adenocarcinoma) .
Enzymatic Analogs in Other Organisms
- 7-Keto-8-Aminopelargonic Acid Synthetase (BioF): In E. coli, this enzyme shares structural homology with 5-ALA synthetase (ALAS) but functions in biotin biosynthesis, illustrating evolutionary divergence in aminoketonic acid utilization .
Data Tables
Table 1: Comparison of 5-ALA Derivatives in PDT
Table 2: Inhibitors of 5-ALA Metabolism
Compound | Mechanism of Action | Reversibility by 5-ALA |
---|---|---|
4-Amino-5-hexynoic acid | Blocks glutamyl-tRNA conversion | Yes |
Gabaculine | Inhibits glutamyl-tRNA reductase | No |
Research Findings and Clinical Implications
- PDT Optimization: Long-chain ALA esters (C6–C8) enhance PpIX production in human cells but show reduced efficacy in non-mammalian models (e.g., V79 hamster fibroblasts) .
- Agricultural Applications: 5-ALA supplementation reverses growth inhibition caused by 4-amino-5-hexynoic acid in plants, underscoring its role in stress resilience .
- Industrial Production : Metabolic engineering in Corynebacterium glutamicum has achieved 5-ALA titers of 6.4 g/L, surpassing chemical synthesis yields .
Biological Activity
5-Aminolevulinic acid (5-ALA) is a naturally occurring amino acid that serves as a precursor in the biosynthesis of heme and has gained significant attention for its diverse biological activities. This article explores the various biological effects of 5-ALA, its therapeutic applications, and the underlying mechanisms through which it exerts its effects.
Overview of this compound
5-ALA is a key intermediate in the biosynthetic pathway of tetrapyrroles, including heme, which is essential for various biological functions such as oxygen transport and electron transfer in cellular respiration. This compound has been utilized in photodynamic therapy (PDT) and fluorescence-guided surgery (FGS), particularly in oncology.
-
Mitochondrial Activity :
- 5-ALA has been shown to enhance mitochondrial metabolism, reduce oxidative stress, and promote apoptosis in cancer cells. Studies indicate that treatment with 5-ALA leads to increased production of reactive oxygen species (ROS), which can induce apoptosis in tumor cells while sparing normal cells .
- In a murine model, 5-ALA administration resulted in improved mitochondrial function and reduced inflammatory responses, suggesting its potential as a therapeutic agent for diseases associated with mitochondrial dysfunction .
- Anti-inflammatory Effects :
-
Photodynamic Therapy :
- 5-ALA is widely used in PDT due to its ability to selectively accumulate in malignant tissues. Upon exposure to light, it generates cytotoxic singlet oxygen, leading to tumor cell death. Clinical studies have shown that 5-ALA enhances tumor resection rates and improves progression-free survival in patients with high-grade gliomas .
Case Study: Hidradenitis Suppurativa
A study evaluated the efficacy of photodynamic therapy using 5-ALA in patients with hidradenitis suppurativa. The results indicated significant improvements in disease severity and quality of life metrics after treatment, demonstrating the compound's potential beyond oncology .
Case Study: Glioma Resection
In a clinical trial involving patients with malignant gliomas, the use of 5-ALA for fluorescence-guided surgery led to a higher rate of complete tumor resection compared to conventional methods. The study reported a median overall survival of 14.2 months post-surgery, highlighting the effectiveness of 5-ALA in surgical oncology .
Safety Profile
The safety profile of 5-ALA has been extensively studied. It is generally well-tolerated with minimal side effects when administered at low doses. Long-term studies have indicated that both low-dose oral supplementation and high-dose applications for PDT are safe for human use .
Comparative Data on Efficacy
Q & A
Basic Research Questions
Q. What are the common synthetic methods for 5-ALA production in laboratory settings?
- Methodological Answer : 5-ALA can be synthesized via chemical routes such as the condensation of glycine with succinyl-CoA derivatives or enzymatic pathways using aminolevulinic acid synthase (ALAS). Key chemical methods include the use of β-ketoadipate intermediates and catalytic hydrogenation of nitro compounds . For radiochemical synthesis, nitrogen-13-labeled 5-ALA is produced via nucleophilic substitution reactions, enabling PET imaging applications .
Q. How is 5-ALA applied in plant stress physiology studies?
- Methodological Answer : Exogenous 5-ALA is administered to plants (e.g., Medicago cultivars) under abiotic stress (e.g., high temperature) to assess its role in mitigating oxidative damage. Key parameters include chlorophyll fluorescence, antioxidant enzyme activity (e.g., superoxide dismutase), and lipid peroxidation levels. Dosages typically range from 10–100 µM, applied via foliar spray or root irrigation, with post-treatment physiological measurements at 24–72-hour intervals .
Q. What are critical considerations for designing photodynamic therapy (PDT) experiments using 5-ALA?
- Methodological Answer :
- Light Dosimetry : Optimize wavelength (635 nm for PpIX activation) and fluence rate (50–200 J/cm²) to balance efficacy and tissue penetration .
- Timing : Incubate cells or tissues with 5-ALA (0.1–1 mM) for 4–24 hours to ensure adequate protoporphyrin IX (PpIX) accumulation .
- Controls : Include untreated controls and PpIX fluorescence quantification using flow cytometry or microplate readers .
Advanced Research Questions
Q. How can microbial 5-ALA production be optimized via metabolic engineering?
- Methodological Answer :
- Pathway Engineering : Overexpress hemA (ALAS) and suppress hemB (porphobilinogen synthase) in E. coli to block heme feedback inhibition .
- Codon Optimization : Enhance hemA expression efficiency by adapting codon usage to the host organism .
- Cofactor Supplementation : Add glycine and succinate to boost precursor availability .
- Modular Design : Decouple growth and production phases using inducible promoters (e.g., T7/lac) .
Q. What methodologies are used to assess 5-ALA’s effects on mitochondrial activity?
- Methodological Answer :
- MitoTracker Staining : Use MitoTracker™ Green (100 µg/mL, 30 min incubation) to quantify mitochondrial membrane potential via flow cytometry (FITC-A channel) .
- Metabolic Profiling : Measure ATP levels, oxygen consumption rate (OCR), and ROS production using Seahorse XF Analyzers .
- Transcriptomics : Identify differentially expressed genes (e.g., HMOX1, MT-CO1) linked to oxidative phosphorylation and apoptosis .
Q. How can contradictions in clinical efficacy data for 5-ALA-guided tumor resection be addressed?
- Methodological Answer :
- Bias Adjustment : Use multivariate Cox regression to control for confounding variables (e.g., age, tumor location) .
- Subgroup Stratification : Analyze survival outcomes in age-stratified cohorts (e.g., ≤60 vs. >60 years) and tumor subtypes (e.g., eloquent vs. non-eloquent regions) .
- Longitudinal Monitoring : Track time-to-reintervention (e.g., chemotherapy) to account for adjuvant therapy biases .
Q. What transcriptomic approaches elucidate 5-ALA’s toxicity mechanisms?
- Methodological Answer :
- RNA Sequencing : Profile hepatic or neuronal cells post-5-ALA exposure to identify oxidative stress pathways (e.g., NRF2, HMOX1) .
- Pathway Enrichment : Use tools like DAVID or KEGG to map genes to DNA damage response (e.g., ATM, CHEK1) and mitochondrial dysfunction .
- In Silico Validation : Cross-reference with proteomics data to confirm enzyme activity changes (e.g., ALAD, ferrochelatase) .
Q. How can variable 5-ALA accumulation in cancer cells be resolved for therapeutic applications?
- Methodological Answer :
- Transporters : Characterize system BETA transporters (e.g., PEPT1/2) using competitive inhibition assays with glycylsarcosine .
- Chemical Modifications : Develop 5-ALA esters (e.g., methyl-ALA) to enhance cellular uptake .
- Microenvironment Modulation : Adjust extracellular pH (6.5–7.0) to optimize transporter activity .
Properties
IUPAC Name |
5-amino-4-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c6-3-4(7)1-2-5(8)9/h1-3,6H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGXJTSGNIOSYLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048490 | |
Record name | Aminolevulinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 5-Aminolevulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4), Very soluble, 1000 mg/mL at 25 °C | |
Record name | SID56322917 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Aminolevulinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Aminolevulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
106-60-5 | |
Record name | 5-Aminolevulinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106-60-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Aminolevulinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106605 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminolevulinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Aminolevulinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOLEVULINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88755TAZ87 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 5-Aminolevulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-158 °C, 156 - 158 °C | |
Record name | Aminolevulinic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00855 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 5-Aminolevulinic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001149 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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